2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15701040
InChI: InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C15H18FN3O2S
Molecular Weight: 323.4 g/mol

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC15701040

Molecular Formula: C15H18FN3O2S

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide -

Specification

Molecular Formula C15H18FN3O2S
Molecular Weight 323.4 g/mol
IUPAC Name 2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)
Standard InChI Key NKQUIQVZHWSVQC-UHFFFAOYSA-N
Canonical SMILES CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)F)CC

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide is C₁₅H₁₈FN₃O₂S, with a molecular weight of 323.4 g/mol. The Z-configuration of the imino group at position 2 is critical for its electronic and steric properties, influencing interactions with biological targets. The 4-fluorophenyl acetamide moiety enhances lipophilicity and binding affinity, contributing to its pharmacokinetic profile.

Spectroscopic and Computational Data

The compound’s SMILES notation is CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)F)CC, and its InChIKey is NKQUIQVZHWSVQC-UHFFFAOYSA-N. Density functional theory (DFT) studies suggest that the thiazolidinone ring adopts a planar conformation, optimizing π-π stacking interactions with aromatic residues in enzyme active sites.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves a multi-step condensation reaction. Initially, ethylamine reacts with a thiazolidinone precursor under basic conditions (e.g., NaOH or K₂CO₃) to form the ethylimino intermediate. Subsequent coupling with 4-fluoroaniline in the presence of a coupling agent like EDCl/HOBt yields the final product. Purification via recrystallization or column chromatography achieves >95% purity.

Scalable Manufacturing

Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Automated systems monitor parameters such as pH and temperature, ensuring reproducibility. High-performance liquid chromatography (HPLC) is used for large-scale purification, maintaining compliance with pharmaceutical standards.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 10.7–21.4 μmol/mL. The fluorophenyl group disrupts bacterial cell membrane integrity, while the thiazolidinone core inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

Table 1: Antimicrobial Activity Against Pathogenic Strains

PathogenMIC (μmol/mL)Mechanism of Action
Staphylococcus aureus10.7DHFR inhibition, membrane disruption
Escherichia coli21.4Membrane disruption

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety (as in analog CID 73775029 ) increases logP by 0.5 units, enhancing blood-brain barrier permeability but reducing aqueous solubility . Conversely, substituting the ethylimino group with a methylimino group decreases antimicrobial potency by 40%, underscoring the importance of the ethyl chain in target engagement.

Tautomerism and Bioactivity

Analog 3c-I (from PubChem CID 5905211 ) exists as a tautomeric mixture of imino and amino forms, which alters receptor binding kinetics . In contrast, the Z-configuration in the target compound stabilizes the imino form, ensuring consistent interaction with hydrophobic enzyme pockets.

Future Directions and Applications

Therapeutic Optimization

Structural modifications to enhance solubility—such as introducing polar substituents on the phenyl ring—could improve intravenous formulation. Additionally, prodrug strategies targeting esterase-mediated activation may increase tissue-specific delivery.

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